molecular formula C13H13FN2OS B3018507 6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone CAS No. 551931-29-4

6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone

Cat. No.: B3018507
CAS No.: 551931-29-4
M. Wt: 264.32
InChI Key: OYGKHTHVCWGTIL-UHFFFAOYSA-N
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Description

6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes an ethyl group, a fluorobenzyl group, and a pyrimidinone core.

Scientific Research Applications

6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone typically involves multiple steps. One common method starts with the preparation of the pyrimidinone core, followed by the introduction of the ethyl and fluorobenzyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-2-[(4-chlorobenzyl)sulfanyl]-4(3H)-pyrimidinone
  • 6-ethyl-2-[(4-bromobenzyl)sulfanyl]-4(3H)-pyrimidinone
  • 6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone

Uniqueness

6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-ethyl-2-[(4-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2OS/c1-2-11-7-12(17)16-13(15-11)18-8-9-3-5-10(14)6-4-9/h3-7H,2,8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGKHTHVCWGTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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